2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
Descripción
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2-hydroxyethyl substituent at the N1 position, a 4-oxo group, and an acetamide linkage to a 5-methylisoxazol-3-yl moiety. Its structure combines heterocyclic motifs known for diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects. The pyrazolo-pyrimidine core is analogous to purine bases, enabling interactions with enzymatic ATP-binding sites, while the isoxazole group may enhance solubility and metabolic stability .
Propiedades
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4/c1-8-4-10(17-23-8)16-11(21)6-18-7-14-12-9(13(18)22)5-15-19(12)2-3-20/h4-5,7,20H,2-3,6H2,1H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMLXULKSYDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound shares structural and functional similarities with several heterocyclic acetamide derivatives. Below is a detailed analysis:
Structural Analogues from Patent Literature
- Example 52 (): Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide. Key Differences: Replaces the 2-hydroxyethyl group with a fluorophenyl-chromenone substituent and includes a sulfonamide linker. Data: Melting point (228–230°C), mass (579.1 g/mol).
- EP 3 222 620 B1 (): Structure: N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(1-(2-hydroxyethyl)piperidin-4-ylidene)acetamide. Key Differences: Substitutes the pyrazolo-pyrimidine core with a quinoline-cyano system and introduces a piperidinylidene group. Data: Molecular weight (655 g/mol). The quinoline scaffold and chloro-pyridyl substituent suggest broader kinase inhibition profiles .
Functional Analogues from Pharmacological Studies
- Goxalapladib () :
- Structure : 2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)-1,1’-biphenyl-4-yl]methyl}acetamide.
- Key Differences : Uses a naphthyridine core instead of pyrazolo-pyrimidine and incorporates trifluoromethyl biphenyl groups.
- Data : Molecular weight (718.8 g/mol). Designed for atherosclerosis, its lipophilic substituents enhance membrane permeability compared to the target compound’s polar isoxazole .
Acetamide Derivatives with Isoxazole Moieties ():
- Compound 3: 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide. Key Differences: Replaces the pyrazolo-pyrimidine with a hydroxypyrimidinylsulfanyl group.
Data Table: Comparative Analysis of Structural and Physicochemical Properties
Research Findings and Implications
- Bioisosteric Replacements : The pyrazolo-pyrimidine core in the target compound offers a bioisostere for purines, similar to Example 52, but with reduced complexity compared to Goxalapladib’s naphthyridine system .
- Solubility vs. Permeability : The 5-methylisoxazole group may improve aqueous solubility over the trifluoromethyl biphenyl in Goxalapladib, though at the cost of reduced lipophilicity .
- Synthetic Feasibility : The target compound’s lack of fluorinated or fused aromatic systems (vs. Example 52) suggests easier synthesis and scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
